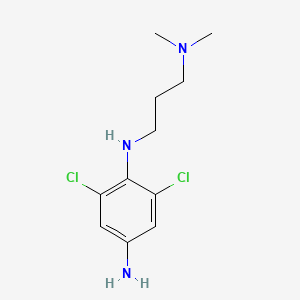
2,6-Dichloro-N1-(3-(dimethylamino)propyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N1-(3-(dimethylamino)propyl)benzene-1,4-diamine is an organic compound with the molecular formula C11H17Cl2N3. This compound is characterized by the presence of two chlorine atoms and a dimethylamino group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-(3-(dimethylamino)propyl)benzene-1,4-diamine typically involves the reaction of 2,6-dichlorobenzene-1,4-diamine with 3-(dimethylamino)propylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a solvent like ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N1-(3-(dimethylamino)propyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,6-Dichloro-N1-(3-(dimethylamino)propyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N1-(3-(dimethylamino)propyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes or receptors, potentially inhibiting their activity. The chlorine atoms may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: Similar in structure but lacks the chlorine atoms and benzene ring.
Benzene-1,4-diamine: Lacks the dimethylamino group and chlorine atoms.
N,N-Bis-(3-dimethylaminopropyl)amine: Contains similar functional groups but differs in overall structure .
Properties
Molecular Formula |
C11H17Cl2N3 |
|---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
2,6-dichloro-1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine |
InChI |
InChI=1S/C11H17Cl2N3/c1-16(2)5-3-4-15-11-9(12)6-8(14)7-10(11)13/h6-7,15H,3-5,14H2,1-2H3 |
InChI Key |
JMWBIRFJNXJBSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C(C=C(C=C1Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


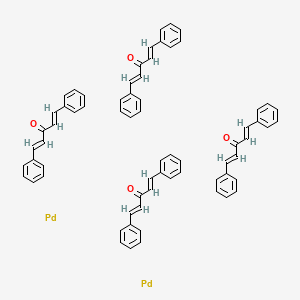
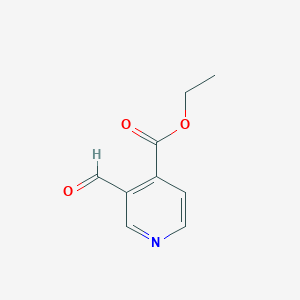
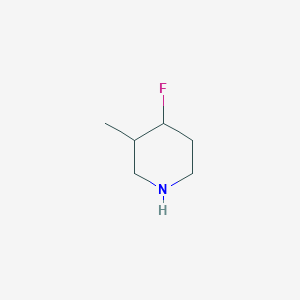
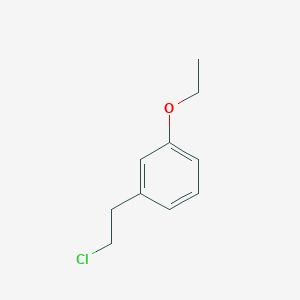
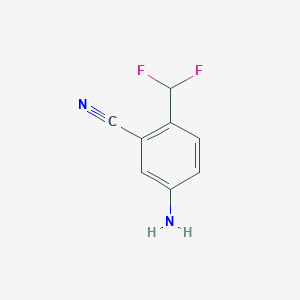
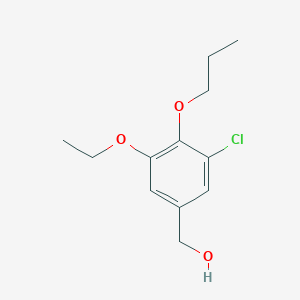
![tert-butyl N-[3-oxo-3-(piperazin-1-yl)propyl]carbamate](/img/structure/B13019479.png)
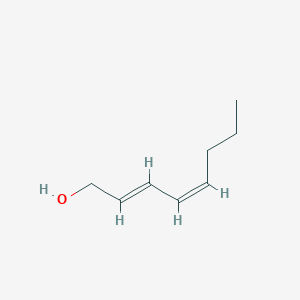
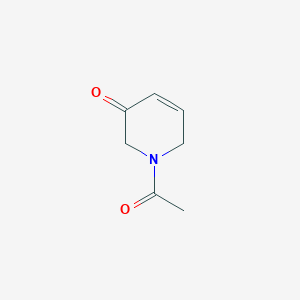
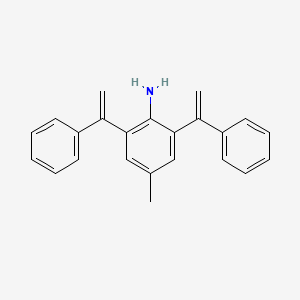
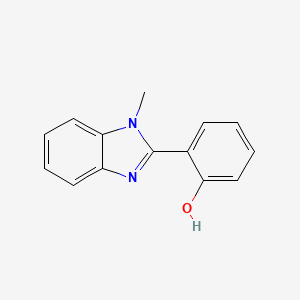

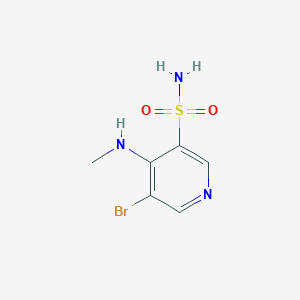
![1,7-Diazaspiro[3.6]decane](/img/structure/B13019519.png)
